molecular formula C18H17ClN4O3 B14110992 (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14110992
M. Wt: 372.8 g/mol
InChI Key: CZWOFDVNRDXQJM-UHFFFAOYSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring a quinazolinone core and a urea moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of the Quinazolinone Core:

    Introduction of the 2-methoxyethyl Group:

    Formation of the Urea Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydroquinazoline derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenylquinazolin-4(3H)-one share structural similarities.

    Urea Derivatives: Compounds such as N-phenyl-N’-benzoylurea and N-(4-chlorophenyl)-N’-methylurea.

Uniqueness: (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its combination of a quinazolinone core and a urea moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24)

InChI Key

CZWOFDVNRDXQJM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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